molecular formula C20H16N2O3S B2556691 N-(6-isopropylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide CAS No. 892840-96-9

N-(6-isopropylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide

Cat. No. B2556691
CAS RN: 892840-96-9
M. Wt: 364.42
InChI Key: QRZXCDKALCOTAJ-UHFFFAOYSA-N
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Description

“N-(6-isopropylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide” is a complex organic compound that contains several functional groups and rings, including a benzothiazole ring and a chromene ring . Benzothiazole derivatives are known to exhibit a wide range of biological activities such as antioxidant, analgesic, antibacterial, anticancer, antiallergic, antihypertensive, anti-inflammatory, antimalarial, antifungal, and antipsychotic .


Synthesis Analysis

The synthesis of similar compounds often involves coupling reactions . For instance, a series of novel β-naphthol derivatives containing benzothiazolylamino and various heteroaryl groups were efficiently synthesized via Betti reaction .


Molecular Structure Analysis

The molecular structure of similar compounds can be analyzed using various spectroscopic techniques, including IR, 1H NMR, 13C NMR, and mass spectrometry .


Chemical Reactions Analysis

Benzothiazole derivatives can undergo a variety of chemical reactions. They have reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .

Scientific Research Applications

Synthetic Procedures and Structural Importance

The chemical structure of N-(6-isopropylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide is reminiscent of 6H-benzo[c]chromen-6-ones, which are core structures in secondary metabolites of considerable pharmacological importance. Limited natural sources necessitate synthetic procedures to obtain these compounds. Literature describes various protocols, including Suzuki coupling reactions and metal or base catalyzed cyclization, showcasing the compound's synthetic versatility and potential as a pharmacophore in medicinal chemistry Mazimba, 2016.

Role in Optical Sensors and Biologically Significant Derivatives

The compound's structure, featuring heteroatoms like nitrogen and sulfur, places it within a category of N-heterocycles (e.g., triazole, thiazole) used in optical sensors and various biological applications. Its ability to form coordination and hydrogen bonds makes it suitable for use as sensing probes, indicative of its broad utility beyond traditional pharmacological applications Jindal & Kaur, 2021.

Antitubercular Activity

Further research into derivatives of thiazole, a component of the compound , reveals significant antitubercular activity. Modifications of the isoniazid structure with N-substituted derivatives show promising in vitro efficacy against Mycobacterium tuberculosis, highlighting the compound's potential in designing new leads for antitubercular compounds Asif, 2014.

CNS Acting Drugs Development

Compounds containing the 6-isopropylbenzo[d]thiazol-2-yl moiety are considered for the synthesis of novel Central Nervous System (CNS) acting drugs. Heterocycles with nitrogen, sulfur, and oxygen are identified as crucial for expressing pharmacological activity, suggesting the importance of this compound's structure in developing treatments for CNS disorders Saganuwan, 2017.

Safety and Hazards

The safety and hazards of a compound depend on its specific structure and properties. It’s important to handle all chemicals with appropriate safety precautions. Information about the safety and hazards of specific compounds can often be found in databases like PubChem .

Future Directions

Benzothiazole derivatives have shown promise in various areas of research, including medicinal chemistry . Future research could focus on synthesizing new derivatives and studying their biological activities .

properties

IUPAC Name

4-oxo-N-(6-propan-2-yl-1,3-benzothiazol-2-yl)chromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O3S/c1-11(2)12-7-8-14-18(9-12)26-20(21-14)22-19(24)17-10-15(23)13-5-3-4-6-16(13)25-17/h3-11H,1-2H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRZXCDKALCOTAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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